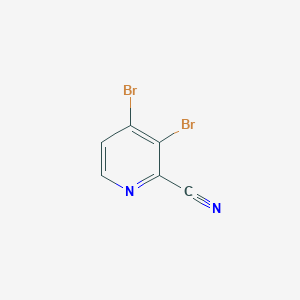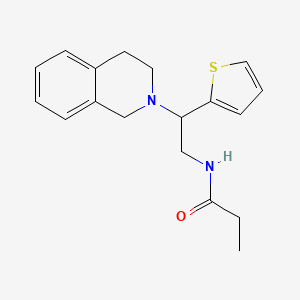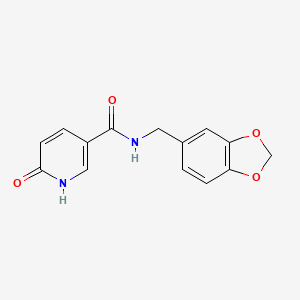
N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process is usually described in terms of the starting materials, the reactions they undergo, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is known to be crucial for the survival of glucose-starved cells . This suggests that it could be used as a potential antitumor agent for the treatment of glucose-starved tumors .
Inhibition of mTOR Pathway
The compound exhibits selective toxicity upon glucose starvation, and one of its features is the inhibition of the mTOR pathway upon glucose starvation . The mTOR pathway is a central regulator of cell growth and proliferation, and its dysregulation is associated with various human diseases, including cancer .
Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Synthesis of Aryloxypropanol Derivatives
The compound has been used in the synthesis of aryloxypropanol derivatives . These derivatives have been evaluated for their antioxidant activity .
Synthesis of Aminoacetyl and Hetarylsulfanylacetyl Derivatives
The compound has been used in the synthesis of aminoacetyl and hetarylsulfanylacetyl derivatives . These derivatives have been evaluated for their antioxidant activity .
Antitumor Activity
The compound has been designed based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents . It has shown good selectivity between cancer cells and normal cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-4-2-10(7-15-13)14(18)16-6-9-1-3-11-12(5-9)20-8-19-11/h1-5,7H,6,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAQZBSDHLIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-hydroxypyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

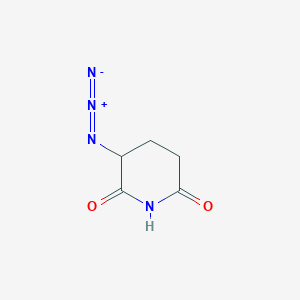

![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)
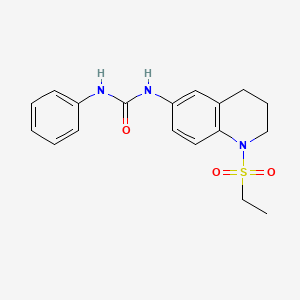
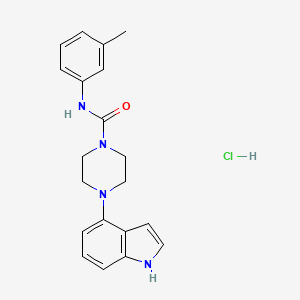
![3-((5-(propylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2812732.png)
![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)
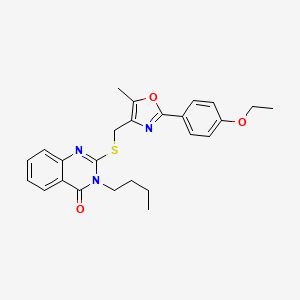
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)
